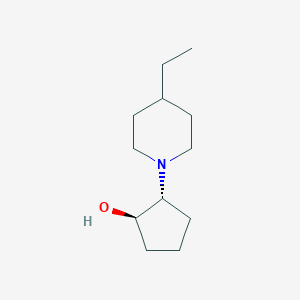![molecular formula C15H12N2O2S2 B13353947 Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate](/img/structure/B13353947.png)
Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate is a complex organic compound that features a benzothiazole ring fused with a nicotinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate typically involves the coupling of a benzothiazole derivative with a nicotinic acid derivative. One common method involves the use of palladium-catalyzed Heck coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[d]thiazol-2-ylmethyl 2-(methylthio)benzoate
- Benzo[d]thiazol-2-ylmethyl 2-(methylthio)phenylacetate
- Benzo[d]thiazol-2-ylmethyl 2-(methylthio)benzamide
Uniqueness
Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate stands out due to its unique combination of a benzothiazole ring and a nicotinate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C15H12N2O2S2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-ylmethyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12N2O2S2/c1-20-14-10(5-4-8-16-14)15(18)19-9-13-17-11-6-2-3-7-12(11)21-13/h2-8H,9H2,1H3 |
Clave InChI |
GKSZBFRGHHUXIV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13353885.png)




![3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353918.png)

![4-[[2-(4-Nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13353962.png)





